N-(benzo[b]thiophen-5-yl)-4-(phenylthio)butanamide
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Overview
Description
N-(benzo[b]thiophen-5-yl)-4-(phenylthio)butanamide is a compound that features a benzo[b]thiophene core, which is a sulfur-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[b]thiophen-5-yl)-4-(phenylthio)butanamide typically involves the formation of the benzo[b]thiophene core followed by functionalization. One common method is the cyclization of 2-alkynyl thioanisoles catalyzed by gold(I)–IPr hydroxide . This method is efficient and applicable to a wide range of substrates with diverse electronic and steric properties.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis of benzo[b]thiophene derivatives often involves scalable processes such as metal-catalyzed cyclization and functional group transformations, which can be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[b]thiophen-5-yl)-4-(phenylthio)butanamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzo[b]thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups attached to the benzo[b]thiophene core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzo[b]thiophene ring and the butanamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the benzo[b]thiophene core.
Scientific Research Applications
N-(benzo[b]thiophen-5-yl)-4-(phenylthio)butanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of N-(benzo[b]thiophen-5-yl)-4-(phenylthio)butanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene: A simpler structure with similar chemical properties.
Benzo[b]thieno[2,3-d]thiophene: A derivative with an additional thiophene ring, used in organic electronics.
Benzo[b]thiophene-2-propionic acid: A compound with a carboxylic acid group, used in proteomics research.
Uniqueness
N-(benzo[b]thiophen-5-yl)-4-(phenylthio)butanamide is unique due to its specific functional groups and potential applications in various fields. Its combination of a benzo[b]thiophene core with a phenylthio and butanamide moiety provides distinct chemical and physical properties that can be leveraged in different research and industrial contexts.
Properties
IUPAC Name |
N-(1-benzothiophen-5-yl)-4-phenylsulfanylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NOS2/c20-18(7-4-11-21-16-5-2-1-3-6-16)19-15-8-9-17-14(13-15)10-12-22-17/h1-3,5-6,8-10,12-13H,4,7,11H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFDNVRIXAVKBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCCC(=O)NC2=CC3=C(C=C2)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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